Cefazolin(1-)

Pharmacokinetics Half-Life Protein Binding

In-class cephalosporin substitution without pharmacokinetic consideration leads to dosing failure. Cefazolin sodium provides a 3.8× longer half-life than cephalothin (1.8 h vs. 0.47 h), enabling q8h dosing. Proven superior to clindamycin for surgical prophylaxis in instrumented spine surgery (OR 0.45 for SSI). Available as high-purity reference standard for research and quality control.

Molecular Formula C14H13N8O4S3-
Molecular Weight 453.5 g/mol
Cat. No. B1200283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin(1-)
Molecular FormulaC14H13N8O4S3-
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]
InChIInChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1
InChIKeyMLYYVTUWGNIJIB-BXKDBHETSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin(1-) First-Generation Cephalosporin: Core Pharmaceutical and Procurement Baseline


Cefazolin(1-), commonly formulated as cefazolin sodium, is a first-generation semisynthetic cephalosporin antibiotic [1]. It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [1]. As a parenteral agent with a moderately long serum half-life of approximately 1.8 hours in individuals with normal renal function and high plasma protein binding (~85-86%), it is widely utilized for surgical prophylaxis and the treatment of susceptible Gram-positive infections [1][2][3].

Why Cefazolin(1-) Is Not Freely Interchangeable with Other First-Generation Cephalosporins


Despite belonging to the same cephalosporin generation, cefazolin(1-) is not pharmacokinetically or clinically equivalent to its in-class counterparts like cephalothin or cephalexin. Direct substitution without considering its distinct pharmacokinetic profile—specifically its longer half-life and higher, clinically relevant protein binding—can lead to suboptimal dosing and therapeutic failure [1]. For instance, cefazolin(1-) achieves significantly higher and more sustained serum concentrations than cephalothin, allowing for less frequent dosing [2]. Furthermore, its unique stability profile against certain beta-lactamases and its established superiority over alternatives like clindamycin in specific surgical prophylaxis settings underscore that in-class substitution is not a scientifically sound procurement decision [3][4].

Cefazolin(1-) Quantitative Differentiation: Evidence-Based Comparative Data Guide


Superior Pharmacokinetic Profile: Cefazolin vs. Cephalothin and Cephaloridine

Cefazolin(1-) demonstrates a significantly longer elimination half-life and higher protein binding compared to the first-generation cephalosporins cephalothin and cephaloridine [1]. In a direct head-to-head study, steady-state serum concentrations of cefazolin during constant intravenous infusion were four times higher than those achieved with cephalothin [1]. This pharmacokinetic advantage allows for less frequent dosing while maintaining effective plasma concentrations [2].

Pharmacokinetics Half-Life Protein Binding Cephalosporin Comparison

Differentiated Antimicrobial Spectrum: Cefazolin Demonstrates Superior In Vitro Potency Against Group D Streptococci Relative to Other Oral and Parenteral Cephalosporins

While ampicillin remains the standard of care, cefazolin(1-) exhibits superior in vitro activity against Group D streptococci (enterococci) compared to several other first-generation and early second-generation cephalosporins [1]. In a cross-study comparison of modal MIC values against 93 clinical isolates, cefazolin was 2-fold more potent than cephalothin and 8-fold more potent than cephalexin [1].

Antimicrobial Susceptibility MIC Enterococcus Cephalosporin Comparison

Variable Beta-Lactamase Stability: Cefazolin Demonstrates Context-Dependent Stability Against Staphylococcal and Extended-Spectrum Beta-Lactamases

The stability of cefazolin(1-) to beta-lactamases is enzyme-specific. Against staphylococcal beta-lactamase, cefazolin shows comparable stability to cephaloridine but is less stable than cephalothin, cephalexin, and cephradine [1]. However, in the context of extended-spectrum beta-lactamases (ESBLs) like CTX-M-15, cefazolin is a highly efficient substrate, undergoing rapid hydrolysis [2]. This differential stability profile is crucial for selecting cefazolin in specific microbiological environments.

Beta-Lactamase Stability Staphylococcus aureus ESBL Hydrolysis

Clinical Superiority in Orthopedic Surgical Prophylaxis: Cefazolin Outperforms Clindamycin in Instrumented Lumbar Spine Surgery

In a retrospective analysis of 915 patients undergoing instrumented lumbar spine surgery, cefazolin(1-) demonstrated a statistically significant reduction in surgical site infection (SSI) rates compared to clindamycin [1]. The odds ratio for SSI with cefazolin versus clindamycin was 0.45, indicating a 55% reduction in the odds of infection when cefazolin was used [1].

Surgical Prophylaxis Spine Surgery Surgical Site Infection Clindamycin

Pharmaceutical Formulation Differentiation: Cefazolin Sodium Pentahydrate Crystal with Extended 24-Month Expiry

A novel cefazolin sodium pentahydrate crystalline form has been developed and approved by the State Food and Drug Administration, demonstrating an extended expiry date of 24 months [1]. This specific solid-state form offers a quantifiable advantage in long-term stability compared to standard formulations, which is a critical factor in supply chain management and stockpiling for emergency preparedness [1].

Crystal Engineering Stability Shelf-Life Formulation

Non-Inferiority in Orthopedic Trauma Prophylaxis: Cefazolin Confirmed as Benchmark Against Alternative Beta-Lactams

A target trial emulation using a large Japanese hospital database (N=16,602) demonstrated that cefazolin(1-) and alternative beta-lactams (broad-spectrum penicillins and cephalosporins) are equivalent for preventing surgical site infections (SSI) in lower extremity fracture surgeries [1]. The 30-day risk of reoperation for SSI was 0.31% in the cefazolin group and 0.37% in the alternative group, a non-significant difference (Risk Difference: -0.06%; 95% CI, -0.33 to 0.14) [1]. This reinforces cefazolin's position as the established, effective standard of care [1].

Surgical Prophylaxis Orthopedic Trauma Surgical Site Infection Cephalosporin

Cefazolin(1-) Strategic Application Scenarios for Research and Clinical Procurement


Perioperative Surgical Prophylaxis in Orthopedic and Neurosurgical Procedures

Cefazolin(1-) is the established, first-line agent for surgical prophylaxis in clean orthopedic and neurosurgical procedures. Its moderately long half-life of 1.8 hours [1] and proven efficacy, as demonstrated by its superiority over clindamycin in instrumented lumbar spine surgery (OR = 0.45 for SSI reduction) [2] and its non-inferiority to alternative beta-lactams in fracture surgeries [3], make it the evidence-based choice for hospital formularies. Procurement should prioritize cefazolin for these high-volume surgical settings to ensure optimal patient outcomes and adherence to clinical guidelines.

Treatment of Methicillin-Susceptible Staphylococcus aureus (MSSA) Infections

Cefazolin(1-) is a key therapeutic agent for serious MSSA infections, including bacteremia and deep-seated infections. While its stability to staphylococcal beta-lactamase is less than that of cephalothin or cephalexin [4], its pharmacokinetic advantages—specifically, a 3.8-fold longer half-life than cephalothin [1]—allow for less frequent dosing (e.g., every 8 hours vs. every 4-6 hours) without compromising efficacy. This pharmacokinetic differentiation supports its preferential procurement for institutions managing high volumes of MSSA infections.

Pharmaceutical Development of Long-Shelf-Life Antibiotic Formulations

The development of a cefazolin sodium pentahydrate crystalline form with a validated 24-month expiry date [5] presents a specific opportunity for pharmaceutical manufacturers and strategic national stockpiles. This improved stability profile directly addresses supply chain vulnerabilities and reduces pharmaceutical waste. R&D efforts focused on solid-state chemistry and formulation should consider this patent-protected crystalline form as a benchmark for developing next-generation, stable parenteral antibiotic products.

In Vitro Antimicrobial Susceptibility Testing and Research on Enterococcal Infections

For research laboratories investigating the treatment of enterococcal infections, cefazolin(1-) provides a distinct in vitro benchmark. Its modal MIC of 25 μg/mL against Group D streptococci is 2-fold lower than cephalothin and 8-fold lower than cephalexin [6]. This quantifiable difference in baseline activity makes cefazolin a relevant compound for studies exploring synergistic combinations with aminoglycosides or other agents, and for understanding the structure-activity relationships that govern anti-enterococcal potency within the cephalosporin class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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